3-Methylhex-3-EN-1-OL
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Overview
Description
3-Methylhex-3-EN-1-OL is an organic compound with the molecular formula C7H14O. It is a primary alcohol characterized by a double bond at the third carbon and a methyl group attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhex-3-EN-1-OL can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-methylhex-3-yn-1-ol using a palladium catalyst. This reaction typically occurs under mild conditions, with the presence of hydrogen gas and a suitable solvent .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methylhex-3-yn-1-ol. The process involves the use of heterogeneous catalysts, such as palladium on carbon, to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Methylhex-3-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
3-Methylhex-3-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Methylhex-3-EN-1-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Methylhex-2-EN-1-OL: Similar structure but with the double bond at the second carbon.
3-Methylhex-1-EN-3-OL: The double bond is at the first carbon, and the hydroxyl group is at the third carbon.
3-Methyl-3-sulfanylhexan-1-OL: Contains a thiol group instead of a double bond .
Uniqueness: 3-Methylhex-3-EN-1-OL is unique due to its specific placement of the double bond and hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
CAS No. |
10348-66-0 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3-methylhex-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h4,8H,3,5-6H2,1-2H3 |
InChI Key |
BQURYLHIDQYWFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)CCO |
Origin of Product |
United States |
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